molecular formula C20H39NO3 B14741438 2-(Hexadecanoylamino)ethyl acetate CAS No. 2495-72-9

2-(Hexadecanoylamino)ethyl acetate

Cat. No.: B14741438
CAS No.: 2495-72-9
M. Wt: 341.5 g/mol
InChI Key: KNZOGQPUJYKSAA-UHFFFAOYSA-N
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Description

2-(Hexadecanoylamino)ethyl acetate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexadecanoylamino)ethyl acetate typically involves the esterification of hexadecanoic acid (palmitic acid) with 2-aminoethanol, followed by acetylation. The reaction can be carried out under acidic or basic conditions, with common reagents including sulfuric acid or sodium hydroxide as catalysts. The process generally involves heating the reactants to facilitate the esterification and acetylation reactions.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis. This method uses microwave irradiation to accelerate the reaction, reducing the time required and increasing the yield. The use of non-solvent conditions and catalysts like calcium oxide can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(Hexadecanoylamino)ethyl acetate can undergo several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield hexadecanoic acid and 2-aminoethanol.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Various nucleophiles under suitable conditions.

Major Products

    Hydrolysis: Hexadecanoic acid and 2-aminoethanol.

    Reduction: The corresponding alcohol.

    Substitution: Depending on the nucleophile used, different substituted products can be formed.

Scientific Research Applications

2-(Hexadecanoylamino)ethyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hexadecanoylamino)ethyl acetate involves its interaction with lipid membranes. The compound’s long hydrophobic tail allows it to integrate into lipid bilayers, while the hydrophilic head interacts with the aqueous environment. This amphiphilic nature enables it to act as a surfactant, reducing surface tension and facilitating the formation of micelles and other structures. These properties are crucial for its applications in drug delivery and cosmetics .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a shorter carbon chain, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.

    Isopropyl butyrate: An ester with similar applications in the fragrance industry.

Uniqueness

2-(Hexadecanoylamino)ethyl acetate is unique due to its long-chain fatty acid derivative, which imparts distinct properties such as enhanced hydrophobicity and the ability to interact with lipid membranes. This makes it particularly useful in applications requiring amphiphilic compounds, such as surfactants and drug delivery systems .

Properties

CAS No.

2495-72-9

Molecular Formula

C20H39NO3

Molecular Weight

341.5 g/mol

IUPAC Name

2-(hexadecanoylamino)ethyl acetate

InChI

InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)21-17-18-24-19(2)22/h3-18H2,1-2H3,(H,21,23)

InChI Key

KNZOGQPUJYKSAA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCOC(=O)C

Origin of Product

United States

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